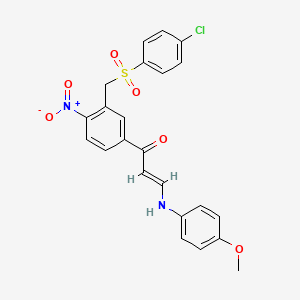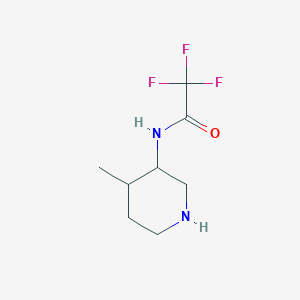![molecular formula C20H24N6O B2748280 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-50-2](/img/structure/B2748280.png)
3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structural framework. The compound belongs to a class of substances known for their significant pharmacological potential and synthetic versatility. Its structure comprises a benzamide core substituted with 3,5-dimethyl groups, connected to a pyrazolo[3,4-d]pyrimidine ring via an ethyl linker bearing a pyrrolidine moiety.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to show activity against ck1γ and ck1ε .
Mode of Action
It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Compounds with similar structures have been reported to show nanomolar activity against certain targets, suggesting potent biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. This involves cyclization reactions between appropriately substituted hydrazine derivatives and amino-pyrimidine precursors under controlled conditions, often utilizing catalysts such as Lewis acids. Subsequent steps involve alkylation to introduce the ethyl linker, followed by amidation reactions to append the benzamide moiety. Pyrrolidine addition is achieved through nucleophilic substitution.
Industrial Production Methods
Industrially, the production process is scaled by optimizing the reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance efficiency and reproducibility. High-performance liquid chromatography (HPLC) is often used for purification, ensuring the compound meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of corresponding oxidized products, often influenced by agents like potassium permanganate.
Reduction: : Utilizing reagents such as lithium aluminum hydride to reduce functional groups.
Substitution: : Particularly nucleophilic substitutions at reactive sites, with reagents like alkyl halides.
Common Reagents and Conditions
The compound's reactivity can be manipulated using common reagents:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Alkyl halides, acyl chlorides.
Major Products Formed
Depending on the reaction, products may include oxidized derivatives, reduced forms with modified functional groups, or substituted variants exhibiting diverse chemical functionalities.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds applications in several scientific domains:
Chemistry: : As a building block for synthesizing complex molecules, useful in creating libraries of compounds for screening.
Biology: : Investigated for its interactions with biological macromolecules, aiding in understanding biochemical pathways.
Medicine: : Potential therapeutic agent due to its structural similarity to known bioactive compounds, being explored for anti-inflammatory, anticancer, and antimicrobial properties.
Industry: : Used in the development of novel materials with specific functionalities, such as coatings and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-(Piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Structurally similar, with a piperidine moiety instead of pyrrolidine.
3,5-Dimethyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Contains a morpholine group replacing the pyrrolidine.
Unique Aspects
3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. Its structural features offer opportunities for targeted drug design and molecular modeling studies.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-14-9-15(2)11-16(10-14)20(27)21-5-8-26-19-17(12-24-26)18(22-13-23-19)25-6-3-4-7-25/h9-13H,3-8H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAPUUIJCCRRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile](/img/structure/B2748200.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2748202.png)
![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid](/img/structure/B2748204.png)
![N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2748206.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2748209.png)


![1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2748213.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)
![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B2748218.png)
